methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate
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Overview
Description
Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate typically involves the condensation of 3,5-dimethyl-4-nitro-1H-pyrazole with methyl 2-bromomethylbenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Nucleophilic Addition: The pyrazole ring can participate in nucleophilic addition reactions due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.
Nucleophilic Addition: Grignard reagents or organolithium compounds.
Major Products Formed
Reduction: 2-[(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)methyl]benzoate.
Hydrolysis: 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
Scientific Research Applications
Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the nitro group, which can interact with biological targets.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with enzymes and other proteins, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate: Lacks the nitro group, resulting in different reactivity and biological activity.
Methyl 2-[(3,5-dimethyl-4-chloro-1H-pyrazol-1-yl)methyl]benzoate:
Uniqueness
Methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate is unique due to the presence of both the nitro group and the ester functionality, which allows for a wide range of chemical modifications and potential biological activities. Its structural features make it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
methyl 2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-13(17(19)20)10(2)16(15-9)8-11-6-4-5-7-12(11)14(18)21-3/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINMAGDRXPTEJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2C(=O)OC)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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